molecular formula C18H24N2O2 B14744872 2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol) CAS No. 2166-93-0

2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)

Cat. No.: B14744872
CAS No.: 2166-93-0
M. Wt: 300.4 g/mol
InChI Key: OYFYYGSWZFUXJH-UHFFFAOYSA-N
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Description

3,6-Diphenyl-3,6-diazaoctane-1,8-diol: is an organic compound characterized by the presence of two phenyl groups and two hydroxyl groups attached to a diazaoctane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenyl-3,6-diazaoctane-1,8-diol typically involves the reaction of appropriate diamines with phenyl-substituted aldehydes under controlled conditions. One common method includes the condensation of 3,6-diazaoctane-1,8-diamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol at room temperature, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of 3,6-Diphenyl-3,6-diazaoctane-1,8-diol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,6-Diphenyl-3,6-diazaoctane-1,8-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amines .

Mechanism of Action

The mechanism by which 3,6-Diphenyl-3,6-diazaoctane-1,8-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazaoctane backbone allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the phenyl groups may facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Properties

CAS No.

2166-93-0

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

2-[N-[2-[N-(2-hydroxyethyl)anilino]ethyl]anilino]ethanol

InChI

InChI=1S/C18H24N2O2/c21-15-13-19(17-7-3-1-4-8-17)11-12-20(14-16-22)18-9-5-2-6-10-18/h1-10,21-22H,11-16H2

InChI Key

OYFYYGSWZFUXJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCN(CCO)C2=CC=CC=C2)CCO

Origin of Product

United States

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